1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group at the 1-position, an iodine atom at the 4-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by iodination and subsequent functional group transformations. Common synthetic routes include:
Cyclocondensation: The reaction of hydrazine with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Functional Group Transformations: The carboxylic acid group can be introduced through oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including large-scale cyclocondensation and iodination reactions, followed by purification and isolation techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions to form corresponding derivatives.
Cyclization and Condensation: The pyrazole ring can undergo further cyclization and condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Iodine or Iodinating Agents: For iodination reactions.
Oxidizing Agents: For oxidation of the carboxylic acid group.
Nucleophiles: For substitution reactions at the iodine position.
Major Products Formed:
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed from oxidation or reduction of the carboxylic acid group.
Scientific Research Applications
1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Butyl-3-iodo-1H-pyrazole-5-carboxylic acid
- 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid
- 1-Butyl-4-bromo-1H-pyrazole-5-carboxylic acid
Comparison: 1-Butyl-4-iodo-1H-pyrazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its chloro and bromo analogs . The butyl group at the 1-position also influences its chemical properties and interactions .
Properties
IUPAC Name |
2-butyl-4-iodopyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBESLVYHUYHMAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)I)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245839 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-19-3 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-butyl-4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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